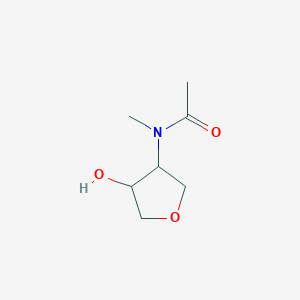

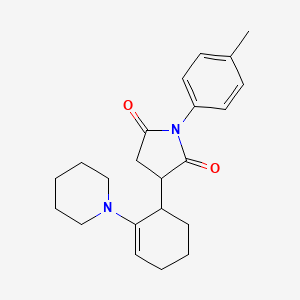

N-(4-hydroxyoxolan-3-yl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxyoxolan-3-yl)-N-methylacetamide, also known as HMBA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. HMBA was first discovered in 1980 as a naturally occurring compound in the fungus Aspergillus ustus, and since then, it has been synthesized and studied extensively.

Scientific Research Applications

Density Functional Theory in Chemical Analysis

Yan Ji et al. (2020) explored the infrared spectrum characteristics of N-methylacetamide, providing insights into its fine components, including protonation, hydration, and hydroxy structures. This study is significant in organic chemistry, analytical chemistry, and chemical biology, particularly in explaining the formation of the amide infrared spectrum (Yan Ji et al., 2020).

Kinetics in High-Temperature Water

P. Duan et al. (2010) investigated the hydrolysis kinetics and mechanism of N-substituted amides like N-methylacetamide in high-temperature water. Their findings, which include the pH-dependent behavior of the hydrolysis rate, contribute to understanding chemical reactions in extreme conditions (P. Duan, L. Dai, P. Savage, 2010).

Synthesis and Formation of New Complexes

E. Canpolat and M. Kaya (2005) synthesized new vic-dioxime complexes using N-methylacetamide derivatives. These complexes exhibit various structural configurations important in coordination chemistry (E. Canpolat, M. Kaya, 2005).

Association Structures in Solution

H. Hiramatsu and H. Hamaguchi (2002) studied the aggregated structures of N-methylacetamide in solution using infrared electroabsorption spectroscopy. Their work illuminates the predominance of monomer and dimer structures in certain solutions (H. Hiramatsu, H. Hamaguchi, 2002).

Muscarinic Agonist Activity

V. Pukhalskaya et al. (2010) explored the synthesis of substituted N-(silatran-1-ylmethyl)acetamides and their muscarinic agonist activity. This research is valuable in understanding the binding of molecules to cholinoreceptors (V. Pukhalskaya et al., 2010).

Inclusion Compounds with Xanthenol Host

A. Sayed et al. (2015) reported the crystal structures of N-methylacetamide with a xanthenol host, highlighting the formation of compounds with different host:guest ratios. This study contributes to the understanding of hydrogen bonding and channel formation in crystal structures (A. Sayed, A. Jacobs, J. H. Taljaard, 2015).

Hydrophobic Collapse in Water Mixtures

E. Salamatova et al. (2018) investigated aqueous N-methylacetamide solutions to understand hydrophobic collapse. This study provides insights into structural and vibrational dynamics relevant to protein folding (E. Salamatova et al., 2018).

Antioxidant Activity of New Derivatives

A. Kadhum et al. (2011) studied the antioxidant activity of new coumarin derivatives involving N-methylacetamide. Their findings contribute to the development of new antioxidants (A. Kadhum et al., 2011).

Alzheimer's Disease Treatment

Min-Kui Zhang et al. (2020) designed N-phenyl-3-methoxy-4-pyridinone derivatives as potential Alzheimer's disease treatment agents. These compounds, related to N-methylacetamide, show promise in inhibiting β-amyloid aggregation (Min-Kui Zhang et al., 2020).

properties

IUPAC Name |

N-(4-hydroxyoxolan-3-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(9)8(2)6-3-11-4-7(6)10/h6-7,10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPVDCJXOFFKLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1COCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyoxolan-3-yl)-N-methylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B2810179.png)

![3-isopentyl-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2810180.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2810183.png)

![Ethyl 4-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2810185.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2810186.png)

![N-benzyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2810199.png)